Madindoline A

Description

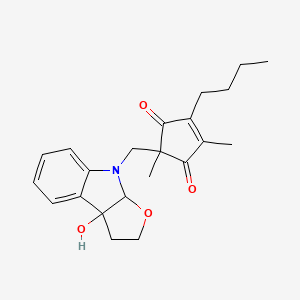

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(8b-hydroxy-2,3a-dihydro-1H-furo[2,3-b]indol-4-yl)methyl]-4-butyl-2,5-dimethylcyclopent-4-ene-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO4/c1-4-5-8-15-14(2)18(24)21(3,19(15)25)13-23-17-10-7-6-9-16(17)22(26)11-12-27-20(22)23/h6-7,9-10,20,26H,4-5,8,11-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVQXXLKOCZMGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C(=O)C(C1=O)(C)CN2C3C(CCO3)(C4=CC=CC=C42)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Investigations and Natural Product Chemistry of Madindoline a

Originating Organism and Fermentation Processes for Madindoline A Production

This compound is a natural product originally isolated from the fermentation broth of a microbial strain designated K93-0711. nih.gov Taxonomic studies identified this organism as a species of Streptomyces, a genus of Gram-positive bacteria well-known for its prolific capacity to produce a wide array of secondary metabolites. nih.govfrontiersin.org The specific strain was further characterized as Streptomyces nitrosporeus K93-0711. kitasato-u.ac.jpnih.govnih.gov The discovery was the result of a screening program designed to identify novel inhibitors of Interleukin-6 (IL-6) activity from microbial extracts. nih.gov

The production of this compound is achieved through submerged fermentation of Streptomyces nitrosporeus K93-0711. In this process, the bacterium is cultured in a liquid nutrient medium under controlled conditions to promote growth and the biosynthesis of the target compound. Following the fermentation period, this compound, along with its stereoisomer Madindoline B, is isolated from the culture broth. kitasato-u.ac.jpnih.gov While specific details of the industrial fermentation media and conditions are proprietary, the general principles of Streptomyces fermentation involve providing suitable carbon and nitrogen sources, essential minerals, and maintaining optimal temperature and aeration to support the complex developmental cycle that triggers secondary metabolism. mdpi.comnih.gov

Table 1: Discovery and Taxonomy of this compound Producing Organism

| Feature | Description |

| Compound | This compound |

| Source Organism | Streptomyces nitrosporeus |

| Strain Designation | K93-0711 |

| Discovery Context | Screening of microbial fermentation extracts for Interleukin-6 (IL-6) inhibitors. nih.gov |

| Isolation Source | Culture broth of the producing strain. kitasato-u.ac.jp |

Challenges in Natural Production and Implications for Research

The reliance on microbial fermentation for the supply of this compound has presented significant challenges, a common issue in the development of natural product-based drugs. nih.govtjnpr.org The most critical problem encountered with this compound was the cessation of its production by the original Streptomyces nitrosporeus K93-0711 strain. nih.gov This phenomenon, where a microorganism loses its ability to synthesize a specific secondary metabolite, is not uncommon and can be caused by genetic instability or subtle, unidentified variations in culture conditions.

This halt in natural production rendered the compound unavailable from its original source, creating a major supply problem for further biological and preclinical investigation. nih.govnih.gov The structural complexity of this compound makes its isolation from complex fermentation mixtures a non-trivial task, and the loss of production capability completely obstructs this supply chain. rsc.org

The inability to source this compound through fermentation had a profound implication for research: it necessitated a complete shift towards chemical synthesis as the sole means of obtaining the molecule. nih.gov This challenge spurred considerable interest within the synthetic chemistry community, leading to the development of multiple, distinct total synthesis strategies. nih.govelsevierpure.com These synthetic routes not only provided the necessary material for continued biological studies but also enabled the creation of a range of analogues. nih.gov The development of these synthetic pathways is crucial, as it allows for systematic structure-activity relationship (SAR) studies to identify analogues with potentially improved potency or other desirable properties, thereby advancing this compound from a natural product lead to a scaffold for drug development. nih.gov

Table 2: Production Challenges and Research Implications for this compound

| Challenge | Description | Research Implication |

| Loss of Production | The producing strain, Streptomyces nitrosporeus K93-0711, ceased its production of madindolines. nih.govnih.gov | Shifted the primary source of the compound from fermentation to chemical synthesis. nih.gov |

| Supply Limitation | Fermentation became an unreliable and ultimately unavailable source for the compound. nih.gov | Spurred the development of multiple total synthesis routes to ensure a consistent supply for research. nih.govelsevierpure.com |

| Structural Complexity | The intricate molecular architecture of this compound makes both its synthesis and its isolation from natural sources difficult. tjnpr.org | Enabled the design and synthesis of novel analogues for structure-activity relationship (SAR) studies. nih.gov |

Total Synthesis Strategies and Methodological Advancements for Madindoline a and Its Derivatives

Early Approaches to Madindoline A Total Synthesis

Initial forays into the total synthesis of this compound were marked by the strategic application of powerful and contemporary reactions to construct its key structural features. These early routes laid the groundwork for subsequent, more efficient approaches by identifying critical challenges and demonstrating feasible synthetic pathways.

The stereoselective aldol (B89426) reaction was a cornerstone in early synthetic strategies for establishing the stereochemistry of the side chain that would ultimately become part of the cyclopentenedione (B8730137) ring. Notably, both the initial Ōmura-Smith synthesis and the Kobayashi synthesis employed an asymmetric Evans aldol reaction. nih.gov This powerful method utilizes a chiral auxiliary to direct the stereochemical outcome of the reaction between an enolate and an aldehyde, allowing for the precise installation of a hydroxylated stereocenter. nih.govwiley-vch.de The control afforded by this reaction was crucial for setting the absolute configuration of what would become a key chiral center in the cyclopentane (B165970) portion of the molecule. nih.gov In these syntheses, the reaction created a β-hydroxy carbonyl structure, a versatile intermediate for further elaboration into the final complex side chain. wiley-vch.de

The first total synthesis of this compound, accomplished by the Ōmura and Smith groups, featured Ring-Closing Metathesis (RCM) as the key step for constructing the five-membered cyclopentene (B43876) ring. nih.gov RCM is a powerful reaction in organic synthesis that uses a metal catalyst, typically containing ruthenium, to form a cyclic alkene from a diene (a molecule with two double bonds) through the intramolecular rearrangement of the carbon-carbon double bonds, releasing a small volatile alkene like ethylene. wikipedia.org In their approach, a carefully constructed diene precursor was subjected to RCM to forge the cyclopentene core of the molecule. nih.gov This strategy elegantly addressed the challenge of forming the substituted carbocycle late in the synthetic sequence. nih.govnih.gov

Table 1: Overview of Early Synthetic Strategies for this compound

| Strategy | Research Group | Key Reaction | Purpose | Reference |

| First Total Synthesis | Ōmura, Smith, et al. | Ring-Closing Metathesis (RCM) | Formation of the cyclopentene ring from a diene precursor. | nih.gov |

| Alternative Approach | Kobayashi et al. | Regioselective Aldol Condensation | Intramolecular condensation of a triketone to form the cyclopentenedione. | nih.gov |

| Common Method | Both Groups | Asymmetric Evans Aldol Reaction | Stereoselective creation of the side-chain stereocenter. | nih.gov |

A pivotal and challenging step in the synthesis of this compound is the coupling of the complex cyclopentenone-containing side chain with the acid-sensitive 3a-hydroxyfuroindoline fragment. lookchem.comresearchgate.net This transformation was typically approached via reductive amination, a method that converts a carbonyl group (an aldehyde or ketone) and an amine into a more substituted amine. wikipedia.org Early attempts faced difficulties due to the instability of the aldehyde precursor and the sterically hindered nature of the coupling partners. nih.govlookchem.com

The Kobayashi group developed a novel reductive amination method to overcome these issues, successfully coupling the sterically hindered aldehyde and the acid-sensitive amine using a combination of tin(II) triflate (Sn(OTf)₂) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.netresearchgate.netelsevierpure.com This specific reagent system proved effective for the reductive coupling of the furoindoline derivative, proceeding under conditions mild enough to preserve the integrity of the sensitive components. lookchem.com For instance, the coupling of an acetyl-protected aldehyde with a TBS-protected furoindoline using this method yielded the key coupled intermediate in a 66% yield. lookchem.com In contrast, the Ōmura and Smith synthesis also utilized a reductive amination step, which proceeded in high yield but required a multi-step sequence of reduction, protection, deprotection, and re-oxidation to achieve the final structure. nih.gov

Asymmetric Synthesis and Stereochemical Control

Achieving the correct absolute and relative stereochemistry of this compound's multiple chiral centers, including its quaternary carbon, is a paramount challenge. Researchers have developed sophisticated asymmetric strategies to exert precise control over the molecule's three-dimensional structure, which is essential for its biological activity. rijournals.comnih.gov

The chiral 3a-hydroxyfuroindoline core is a defining structural feature of the madindolines. nih.gov The first total synthesis by the Ōmura group established the absolute stereochemistry of this fragment through a key asymmetric oxidative ring-closure reaction. researchgate.net Starting from tryptophol, they employed a modified Sharpless asymmetric epoxidation condition to construct the chiral 3a-hydroxyfuroindoline moiety. researchgate.net This method allowed for the enantioselective formation of the tricyclic ring system, providing the crucial heterocyclic building block in an optically pure form. nih.govresearchgate.net This step was foundational, as the stereocenter created here dictates the absolute configuration of the final natural product.

To improve efficiency and enable gram-scale preparation, a second-generation synthesis was developed that featured a highly diastereoselective acylation to construct the challenging quaternary carbon center. researchgate.net This advanced strategy involved a chelation-controlled 1,4-diastereoselective acylation. researchgate.net In this key step, a metal ion likely coordinates to both the ester and another functional group on the molecule, creating a rigid intermediate. This chelation directs the incoming acylating agent to a specific face of the molecule, thereby controlling the formation of the new carbon-carbon bond and setting the stereochemistry of the quaternary center with high precision. researchgate.net This was followed by an intramolecular acylation involving an allylsilane to complete the fully substituted cyclopentenedione unit, representing a more efficient route to the core of this compound. researchgate.net

Table 2: Key Asymmetric Reactions in this compound Synthesis

| Reaction | Purpose | Methodology | Key Feature | Reference |

| Asymmetric Oxidative Ring Closure | Construction of the chiral 3a-hydroxyfuroindoline core | Modified Sharpless asymmetric epoxidation of tryptophol | Enantioselective formation of the heterocyclic fragment | researchgate.net |

| Diastereoselective Acylation | Creation of the quaternary carbon center | Chelation-controlled 1,4-diastereoselective acylation | Use of chelation to direct the stereochemical outcome of acylation | researchgate.net |

| Intramolecular Acylation | Formation of the cyclopentenedione ring | Intramolecular acylation of an ester with an allylsilane | Efficient construction of the fully substituted carbocyclic ring | researchgate.net |

Nazarov Cyclization Applications in Cyclopentane Dione (B5365651) Formation

A key challenge in the total synthesis of this compound is the construction of its substituted cyclopentane dione core. One effective strategy employed is the Nazarov cyclization, a powerful method for synthesizing cyclopentenones. wikipedia.org Specifically, an allene (B1206475) ether variant of the Nazarov cyclization has been successfully utilized to build the cyclopentane dione moiety of both this compound and B. nih.govacs.orgnih.gov

The process begins with the synthesis of a divinyl ketone precursor. In one approach, an E-silyl enol ether was formed from hexanamide, which then reacted with 1-lithio-1-(methoxy)methoxyallene to create the substrate for the cyclization. nih.gov Upon treatment with trifluoroacetic anhydride (B1165640) and 2,6-lutidine, this substrate underwent a 4π-electrocyclic ring closure to form a cyclopentenone intermediate in high yield. nih.gov This key step efficiently establishes the five-membered ring system. Following the cyclization, the exocyclic double bond was selectively saturated via hydrogenation, and the resulting cyclopentenone was converted into a triethylsilyl enol ether, priming it for the subsequent fragment coupling. nih.gov This application of the Nazarov cyclization provided an efficient pathway to the racemic cyclopentane dione portion of the madindoline structure. nih.govfigshare.com

Intramolecular Claisen Condensation Approaches

An alternative strategy for constructing the core structure of this compound involves an intramolecular Claisen condensation, also known as the Dieckmann condensation. masterorganicchemistry.comlibretexts.org This reaction is particularly effective for forming five- and six-membered rings from diesters. masterorganicchemistry.comlibretexts.org

In the context of this compound synthesis, a second-generation approach developed by Ōmura's group utilized this methodology. nih.gov Their strategy coupled a fluorodesilylation reaction with an intramolecular Claisen condensation. nih.gov This sequence was instrumental in producing (+)-Madindoline A, while a similar reaction on a structural isomer of the precursor yielded (+)-Madindoline B. nih.gov The intramolecular Claisen condensation typically involves the formation of an enolate from an ester, which then attacks another ester group within the same molecule, leading to the formation of a cyclic β-keto ester after the expulsion of an alkoxide leaving group. masterorganicchemistry.com This approach highlights the versatility of classic organic reactions in the assembly of complex natural product scaffolds.

Mannich Reaction for Heterocyclic Fragment Installation

The final key structural element of this compound is the complex heterocyclic portion, which is attached to the cyclopentane core. The Mannich reaction has proven to be a highly effective method for installing this fragment. nih.govnih.gov This reaction involves the aminoalkylation of an active hydrogen compound, in this case, the enol or enol ether of the cyclopentanone (B42830) intermediate, with an iminium ion generated from an amine and an aldehyde. nih.govnih.gov

In a notable synthesis, the racemic cyclopentane dione, prepared via the Nazarov cyclization, was first converted to a silyl (B83357) enol ether. nih.gov This enol ether was then combined with a chiral, non-racemic hydroxyfuroindoline fragment in a diastereoselective Mannich reaction. nih.govacs.orgfigshare.com The iminium ion precursor for this reaction was prepared as a stable, isolable compound by heating an ethanolic solution of the protected hydroxyfuroindoline with aqueous formaldehyde (B43269) and thiophenol. nih.gov The subsequent reaction between the silyl enol ether and the iminium ion successfully coupled the two major fragments of the molecule. The final steps of deprotection and oxidation then yielded (+)-Madindoline A and (+)-Madindoline B. nih.govnih.gov This stereodivergent approach, using a chiral heterocyclic piece to react with a racemic cyclopentanone fragment, is a noteworthy feature of this synthetic route. nih.gov

Formal Synthesis Approaches

A formal synthesis constitutes the synthesis of a known intermediate that has previously been converted into the final natural product. This approach can validate a new synthetic route or strategy without repeating the final, often well-established, steps. Several formal syntheses of (+)-Madindoline A have been reported. nih.govelsevierpure.com

One such formal synthesis achieved the preparation of a key intermediate from Toshiaki Sunazuka's total synthesis: (4R,5S)-(-)-3-butyl-4-(tert-butyldimethylsiloxy)-5-methoxycarbonyl-2,5-dimethyl-2-cyclopentenone. nih.govelsevierpure.com This was accomplished starting from the readily available (2S,3S)-3-acetoxy-2-ethenyl-2-methylcyclopentanone, which was supplied in enantiomerically pure form through a chemo-enzymatic procedure. nih.govelsevierpure.com The synthesis proceeded through straightforward transformations that included the formation of an enone and the regioselective introduction of two different alkyl side chains. nih.govelsevierpure.com By successfully preparing this documented intermediate, a new and efficient pathway to the core structure of this compound was formally established.

Mechanistic Elucidation of Madindoline A’s Biological Action

Molecular Target Identification and Binding Dynamics

The biological activity of Madindoline A is predicated on its ability to selectively bind to a specific protein, initiating the disruption of a major signaling pathway. Research has pinpointed its molecular target and characterized the nature of this interaction.

The primary molecular target of this compound is Glycoprotein (B1211001) 130 (gp130), a transmembrane protein that serves as a common signal transducer for the interleukin-6 (IL-6) family of cytokines. pnas.orgmdpi.comnih.gov Studies have demonstrated that this compound physically and specifically associates with the extracellular domain of gp130. nih.govresearchgate.net This interaction is highly selective; the compound was found to inhibit the activities of IL-6 and Interleukin-11 (IL-11), both of which utilize gp130 for signaling, without showing general cytotoxic activity. pnas.org Affinity precipitation assays, where a modified version of this compound was bound to a solid support, successfully pulled down a purified protein containing the extracellular domain of gp130. nih.gov This binding was shown to be dose-dependent and specific, as pre-incubation with free this compound could inhibit the precipitation of gp130. nih.gov

The interaction between this compound and gp130 occurs at a specific location on the receptor protein. The proposed mechanism involves this compound binding to what is known as site 2 on gp130. pnas.org This site is the same region that interacts with site III of the IL-6 cytokine during the formation of the active signaling complex. pnas.org The binding of this compound to this site is thought to occur on the D1 domain, which is the N-terminal immunoglobulin (Ig)-like domain of gp130. pnas.orgresearchgate.net In silico and in vitro studies have identified key molecular interactions within this binding pocket, including hydrophobic interactions and specific hydrogen bonding with amino acid residues such as asparagine-92 (ASN92) and π-π stacking with tyrosine-94 (TYR94). researchgate.net The interaction with this particular site is crucial as it directly interferes with the subsequent steps of receptor activation. pnas.org

The binding between this compound and gp130 is noncovalent in nature. nih.govresearchgate.net This means the interaction does not involve the formation of permanent chemical bonds. Evidence for this noncovalent interaction comes from affinity precipitation experiments where the gp130 protein could be released from this compound-linked beads under denaturing, but not covalent bond-breaking, conditions. researchgate.net This characteristic is significant as noncovalent interactions are typically reversible, a key feature for many small molecule inhibitors.

The strength of the interaction, or binding affinity, between this compound and gp130 has been quantified using biophysical techniques such as Surface Plasmon Resonance (SPR). nih.gov SPR is a label-free method that measures real-time binding events between a molecule immobilized on a sensor chip (the ligand) and a molecule in solution (the analyte). nih.govscispace.com By analyzing the rates of association and dissociation, or by measuring the binding at equilibrium, the equilibrium dissociation constant (KD) can be determined. nih.govresearchgate.net A lower KD value signifies a higher binding affinity. For the interaction between this compound and gp130, the KD was determined to be 288 μM, which is considered a relatively low-affinity interaction. nih.gov

| Compound | Target | Method | Dissociation Constant (KD) | Reference |

|---|---|---|---|---|

| This compound | gp130 | Surface Plasmon Resonance (SPR) | 288 μM | nih.gov |

Interference with Cytokine Signaling Pathways

By binding to gp130, this compound disrupts the normal signaling process initiated by cytokines like IL-6 and IL-11. Its primary mechanism of interference is the prevention of a critical structural rearrangement of the receptor complex.

The binding of an IL-6 family cytokine to its specific receptor (like the IL-6 receptor, IL-6R) triggers the formation of a trimeric complex with one molecule of gp130. pnas.org The crucial step for signal activation is the subsequent association of two of these trimeric complexes, leading to the homodimerization of the two gp130 molecules. pnas.orgmdpi.comnih.gov This dimerization brings the intracellular domains of the gp130 proteins into close proximity, enabling the activation of associated Janus kinases (JAKs) and the subsequent phosphorylation of STAT3 transcription factors. pnas.orgmdpi.com

This compound exerts its inhibitory effect by preventing this essential gp130 homodimerization step. nih.govpnas.orgresearchgate.net It binds to gp130 at site 2, the region required for the interaction between two trimeric complexes, thereby sterically hindering their association. pnas.org Research indicates that this compound does not prevent the initial formation of the IL-6/IL-6R/gp130 trimeric complex but specifically blocks the subsequent dimerization, effectively halting the signal transduction cascade before it begins. pnas.org This leads to the inhibition of downstream events, such as the tyrosine phosphorylation of STAT3. nih.gov

Impact on Interleukin-6 (IL-6) Signal Transduction

This compound is a potent and selective inhibitor of Interleukin-6 (IL-6) signaling. longdom.orgnih.gov The biological activity of IL-6 is initiated when the cytokine binds to its specific IL-6 receptor (IL-6R). nih.gov This complex then associates with the signal-transducing membrane glycoprotein, gp130. longdom.orgnih.gov The crucial event for signal transduction is the subsequent formation of a hexameric complex, which involves the homodimerization of two trimeric IL-6/IL-6R/gp130 units. longdom.orgnih.govmdpi.com This dimerization activates the intracellular signaling cascade. longdom.orgmdpi.com

The inhibitory mechanism of this compound targets this specific step. Research demonstrates that this compound directly binds to the extracellular domain of gp130. nih.govnih.govaku.edu However, it does not prevent the initial formation of the IL-6/IL-6R/gp130 trimer. longdom.orgnih.gov Instead, this compound effectively blocks the homodimerization of these trimeric complexes, which is essential for signal activation. longdom.orgnih.govnih.gov It is proposed that this compound binds to a region on gp130 known as "site 2," which is critical for the interaction between the two trimers, thereby sterically hindering the formation of the active hexameric receptor complex. nih.govnih.gov Surface plasmon resonance analysis has determined the dissociation constant (KD) for the binding of this compound to gp130 to be 288 μM, which indicates a relatively low-affinity, noncovalent interaction. nih.govnih.gov

Table 1: Inhibitory Action of this compound on IL-6 Signaling

| Parameter | Finding | Reference |

|---|---|---|

| Target Molecule | Glycoprotein 130 (gp130) | longdom.orgnih.govnih.gov |

| Binding Site | Extracellular domain of gp130 | nih.govnih.gov |

| Mechanism | Inhibits homodimerization of the IL-6/IL-6R/gp130 trimeric complex | longdom.orgnih.gov |

| Effect on Trimer Formation | Does not inhibit the formation of the initial IL-6/IL-6R/gp130 complex | longdom.orgnih.gov |

| Binding Affinity (KD) | 288 μM | nih.govnih.gov |

| Inhibitory Concentration (IC50) | ~8-24 μM against IL-6-dependent cell growth | nih.govmdpi.com |

Impact on Interleukin-11 (IL-11) Signal Transduction

The inhibitory action of this compound is not limited to IL-6. It also potently disrupts the signal transduction of Interleukin-11 (IL-11). longdom.orgnih.govnih.gov The reason for this dual activity lies in their shared signaling mechanism. Like IL-6, IL-11 requires the homodimerization of gp130 to initiate its intracellular signaling cascade. longdom.orgnih.gov

This compound inhibits IL-11-mediated effects through the exact same mechanism as it does for IL-6; by binding to gp130 and preventing the homodimerization required for receptor activation. longdom.orgaku.edu This makes this compound a specific inhibitor of cytokines that rely on the gp130 homodimerization process for their biological activity. longdom.orgnih.gov

Selective Inhibition Profile Against Other Cytokines (e.g., IL-2, IL-3, LIF, TNF-α)

A key feature of this compound's biological action is its high selectivity. longdom.orgnih.gov Its mechanism of targeting gp130 homodimerization distinguishes its effects from cytokines that utilize different receptor assemblies. For instance, Leukemia Inhibitory Factor (LIF) is a cytokine that also uses gp130, but it signals through the formation of a heterodimer consisting of the LIF receptor and gp130. longdom.orgnih.gov Studies have conclusively shown that while this compound inhibits activities induced by IL-6, it does not affect those induced by LIF. longdom.orgnih.gov

Furthermore, this compound does not interfere with the signaling of cytokine families that use entirely different receptor systems. This includes IL-2-type cytokines, which share the common γ-chain, and IL-3-type cytokines, which use the common β-chain for signaling. longdom.org This specificity underscores that this compound's activity is confined to blocking gp130 homodimerization and does not involve promiscuous interactions with other cytokine signaling pathways. longdom.org

Table 2: Cytokine Selectivity Profile of this compound

| Cytokine | Signaling Mechanism | Effect of this compound | Reference |

|---|---|---|---|

| Interleukin-6 (IL-6) | gp130 Homodimerization | Inhibited | longdom.orgnih.govnih.gov |

| Interleukin-11 (IL-11) | gp130 Homodimerization | Inhibited | longdom.orgnih.govnih.gov |

| Leukemia Inhibitory Factor (LIF) | gp130 Heterodimerization | Not Inhibited | longdom.orgnih.gov |

| Interleukin-2 (IL-2) | Common γ-chain Receptor | Not Inhibited | longdom.org |

| Interleukin-3 (IL-3) | Common β-chain Receptor | Not Inhibited | longdom.org |

Downstream Signaling Pathway Modulation

Inhibition of JAK/STAT Pathway Activation, particularly STAT3 Tyrosine Phosphorylation

The primary intracellular signaling cascade blocked by this compound is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. longdom.orgaku.edu Activation of this pathway is a direct consequence of gp130 dimerization. mdpi.com Once dimerized, the associated JAK family kinases (e.g., JAK1, JAK2, TYK2) become activated and phosphorylate key tyrosine residues on the intracellular portion of gp130. mdpi.com

These newly created phosphotyrosine sites function as docking stations for the STAT proteins, most notably STAT3. Upon recruitment to the receptor complex, STAT3 is itself phosphorylated by the activated JAKs at a critical tyrosine residue, Tyr705. aku.edu This phosphorylation event causes STAT3 to form dimers, which then translocate into the cell nucleus to bind DNA and regulate the expression of target genes. mdpi.com

Table 3: Effect of this compound on Downstream STAT3 Signaling

| Condition | Effect on STAT3 Tyrosine Phosphorylation | Reference |

|---|---|---|

| IL-6 Stimulation | Inhibited by this compound | longdom.orgnih.govnih.gov |

| LIF Stimulation | Not inhibited by this compound | longdom.org |

Effects on PI3K/AKT/mTOR Signaling Pathway

The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, metabolism, and survival. This pathway can be activated by various receptor tyrosine kinases and often intersects with cytokine signaling networks. While IL-6 signaling has been shown in some cellular contexts to influence the PI3K/AKT/mTOR pathway, direct modulation of this pathway by this compound is not well-documented. The primary and clearly elucidated mechanism of action for this compound remains the direct inhibition of gp130 dimerization and the subsequent blockade of the JAK/STAT pathway. longdom.orgnih.gov Further research is required to determine if this compound has any significant, direct effects on PI3K/AKT/mTOR signaling independent of its effects on STAT3 activation.

Influence on Wnt Signaling Pathways (Canonical and Non-Canonical)

The Wnt signaling pathways, broadly divided into the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) pathways, are fundamental to embryonic development, stem cell regulation, and tissue homeostasis. The canonical pathway is critical for gene transcription and cell fate specification, while non-canonical pathways are key regulators of cytoskeletal organization and cell polarity.

Specific research has indicated that this compound affects the Wnt signaling pathways during the osteogenic differentiation of human mesenchymal stem cells in vitro. This suggests a potential role for this compound in modulating developmental and regenerative processes that are governed by Wnt signaling. However, detailed mechanistic data from this study are not widely available, precluding an in-depth analysis of the specific interactions between this compound and components of the canonical or non-canonical Wnt pathways.

Structure Activity Relationship Sar Studies of Madindoline a and Analogues

Comparative Analysis with Madindoline B (Diastereomer)

Madindoline A and Madindoline B, both isolated from Streptomyces nitrosporeus K93-0711, are diastereomers that exhibit differential inhibitory activity against IL-6. nih.gov The primary structural difference between these two compounds lies in the stereochemistry at the C2′ position of the diketocyclopentene ring. scispace.com The absolute configuration of (+)-Madindoline A has been determined as 3aR,8aS,2′R, while its diastereomer, (+)-Madindoline B, possesses a 3aR,8aS,2′S configuration.

This stereochemical variance has a significant impact on their biological potency. Research has consistently shown that this compound is a more potent inhibitor of IL-6 than Madindoline B. cuni.cz Specifically, in studies using the IL-6-dependent cell line MH60, this compound demonstrated an IC₅₀ value of 8 µM, whereas Madindoline B had an IC₅₀ of 30 µM, indicating that this compound is approximately 3.75 times more potent. elsevierpure.com Another report suggests that the IC₅₀ value of this compound against IL-6 activity is five-fold lower than that of Madindoline B. scispace.com This underscores the critical importance of the stereocenter at the C2' position for optimal interaction with the biological target.

Table 1: Comparative IL-6 Inhibitory Activity of this compound and Madindoline B

| Compound | Absolute Configuration | IC₅₀ (µM) | Relative Potency |

|---|---|---|---|

| (+)-Madindoline A | 3aR,8aS,2′R | 8 elsevierpure.com | ~3.75 - 5x more potent than Madindoline B scispace.comelsevierpure.com |

| (+)-Madindoline B | 3aR,8aS,2′S | 30 elsevierpure.com | Baseline |

Identification of Essential Structural Moieties for Activity

The unique structure of this compound, a novel antibiotic, consists of a 3a-hydroxyfuroindoline ring linked at the nitrogen atom to a cyclopentene-1,3-dione ring via a methylene (B1212753) bridge. cuni.cz SAR studies have dissected the molecule to identify the pharmacophoric elements essential for its inhibitory action.

Role of the 3a-hydroxytetrahydrofuro[2,3-b]indole (HFI) Moiety

The tricyclic 3a-hydroxytetrahydrofuro[2,3-b]indole (HFI) moiety forms the core scaffold of this compound. However, studies have demonstrated that this part of the molecule by itself is not sufficient for biological activity. nih.gov In affinity precipitation and surface plasmon resonance (SPR) analyses, the isolated HFI fragment did not exhibit binding to the extracellular domain of gp130, the signal-transducing receptor protein for IL-6. nih.gov Furthermore, the HFI moiety alone failed to inhibit IL-6-dependent Stat3 tyrosine phosphorylation in HepG2 cells, a key step in the IL-6 signaling cascade. nih.gov This indicates that while the HFI core is a crucial structural component, it requires the presence of the other molecular fragments to engage the target and elicit an inhibitory effect.

Importance of Indole (B1671886) Ring, Hydroxy Substitution, and N-linker

The complete molecular architecture of this compound is necessary for its bioactivity, highlighting the synergistic contribution of its various components. The molecule comprises a furoindoline structure with a diketocyclopentene group attached to the methyl group. scispace.com The inhibitory action of this compound is believed to stem from its interference with the homodimerization of gp130. nih.gov

The indole ring system is a common feature in many biologically active compounds. In this compound, the indole nitrogen is functionalized with a methylene linker that connects to the diketocyclopentene ring. This entire assembly appears to be critical for the interaction with gp130. Studies have shown that while the HFI moiety alone is inactive, the full this compound molecule can bind to gp130, albeit with a relatively low affinity (K(D) of 288 µM). nih.gov This suggests that the diketocyclopentene portion and its specific linkage to the indole core are essential for target recognition and binding.

The 3a-hydroxy group on the furoindoline ring is also a key feature. While its direct role in binding has not been fully elucidated in isolation, its presence is a defining characteristic of the natural product's structure. The synthesis of various analogues has been a key strategy to understand the importance of each part of the molecule. nih.govresearchgate.net

Rational Design and Synthesis of Madindoline Analogues

The scarcity of this compound from its natural source has necessitated the development of robust synthetic pathways. nih.gov This has also provided an opportunity for the rational design and synthesis of analogues to probe the SAR and develop compounds with enhanced therapeutic potential. nih.gov

Strategies for Developing Compounds with Improved Potency

A primary goal in the development of this compound analogues is to improve their inhibitory potency against IL-6. nih.gov Since this compound binds to its target with relatively low affinity, strategies have focused on modifying its structure to enhance binding interactions. The total synthesis of this compound has been achieved through various routes, including those utilizing ring-closing olefin metathesis, which opens up avenues for structural diversification.

Key strategies include:

Modification of the Diketocyclopentene Ring: Given the difference in activity between this compound and B, this part of the molecule is a clear target for modification to improve potency.

Alterations to the Indole Scaffold: Introducing substituents on the aromatic ring of the indole moiety could enhance binding affinity through additional interactions with the target protein.

Varying the Linker: The length and nature of the linker between the indole nitrogen and the cyclopentene (B43876) ring could be altered to optimize the spatial orientation of the two key moieties for improved binding.

Evaluation of Synthetic Analogues for IL-6 Inhibitory Activity

A research program dedicated to developing Madindoline-based IL-6 inhibitors has led to the synthesis and evaluation of a range of analogues. nih.gov These compounds were tested for their ability to inhibit the growth of the IL-6-dependent 7TDI cell line. nih.gov From these assays, several synthetic analogues of Madindoline have been identified as highly promising candidates for further development, with some showing improved potency over the parent compound. nih.gov

While detailed public data on a wide range of these specific analogues is limited, the research confirms the viability of improving upon the natural product's activity through synthetic chemistry. The table below presents available data on compounds evaluated for IL-6 inhibition, including this compound and other small molecules identified in screening programs, to provide context for the potency of these inhibitors.

Table 2: IL-6 Inhibitory Activity of this compound and Selected Small Molecule Inhibitors

| Compound | Description | IC₅₀ | Source |

|---|---|---|---|

| This compound | Natural Product | 8.70 µg/mL | cuni.cz |

| Compound 3e | p-butyl substituted 2,5-diaminobenzoxazole (B1605387) derivative | 3.51 µg/mL | cuni.cz |

| Compound 3a | p-methoxy substituted 2,5-diaminobenzoxazole derivative | 8.99 µg/mL | cuni.cz |

Note: Compounds 3a and 3e are not direct analogues of this compound but are included to show the relative potency of other small molecule IL-6 inhibitors.

Computational and In Silico Approaches in SAR

Computational and in silico methodologies are integral to modern drug discovery, providing powerful tools to rationalize experimental findings, predict the activity of novel compounds, and guide the design of more potent analogues. In the context of this compound and its derivatives, these approaches have been employed to understand the molecular basis of their inhibitory action on the gp130 signaling pathway. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations offer insights that complement traditional synthetic and biological evaluation.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another, forming a stable complex. For this compound, docking studies have been crucial for visualizing its interaction with the extracellular domain of its target, the glycoprotein (B1211001) 130 (gp130) receptor. researchgate.net

Research has indicated that this compound specifically targets the D1 domain of gp130, interfering with the homodimerization process required for signal transduction. researchgate.net To investigate this interaction at an atomic level, flexible docking simulations, such as those using the Maestro Schrodinger's Induced-fit module, have been performed. researchgate.net These models help to identify the key amino acid residues in the gp130 binding pocket that form crucial interactions with the this compound molecule. The binding is understood to be noncovalent in nature. researchgate.net

The insights from these docking studies are critical for explaining experimental SAR data. For instance, the observation that the 3a-hydroxytetrahydrofuro[2,3-b]indole (HFI) core of this compound is insufficient for binding on its own can be rationalized by identifying the specific hydrogen bonds, hydrophobic interactions, and van der Waals forces contributed by other parts of the molecule, such as the diketocyclopentene moiety. nih.gov

Below is an illustrative table representing the type of data generated from a molecular docking study of this compound analogues against the gp130 binding site.

| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| This compound | -9.8 | Tyr-94, Gln-121 | Hydrogen Bond |

| Val-45, Leu-96, Phe-150 | Hydrophobic | ||

| Analogue 1 (demethylated) | -8.5 | Gln-121 | Hydrogen Bond |

| Val-45, Phe-150 | Hydrophobic | ||

| Analogue 2 (modified side chain) | -10.2 | Tyr-94, Gln-121, Asn-48 | Hydrogen Bond |

| Val-45, Leu-96, Phe-150, Pro-148 | Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. For this compound derivatives, QSAR models can be developed to predict their IL-6 inhibitory potency based on calculated molecular descriptors.

Although specific 3D-QSAR models for this compound are not extensively published, the methodology provides a framework for rational drug design. A typical 3D-QSAR study, employing methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would involve:

Aligning a series of this compound analogues based on their common scaffold.

Calculating steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the aligned molecules.

Using statistical methods, such as Partial Least Squares (PLS), to generate a predictive model linking these fields to the experimentally determined inhibitory activities (e.g., IC₅₀ values).

The output of such an analysis includes contour maps that visualize regions where specific physicochemical properties are predicted to enhance or diminish biological activity. For example, a map might indicate that a bulky, electropositive substituent at a particular position on the this compound scaffold would be favorable for increasing binding affinity to gp130.

The table below summarizes the statistical parameters that are typically used to validate the robustness and predictive power of a 3D-QSAR model.

| Model Parameter | Value | Description |

|---|---|---|

| Cross-validated R² (q²) | > 0.5 | Measures the internal predictive ability of the model. |

| Non-cross-validated R² (r²) | > 0.6 | Indicates the goodness of fit of the model to the training data. |

| Predictive R² (R²_pred) | > 0.6 | Measures the model's ability to predict the activity of an external test set. |

| Optimal Number of Components | 4-6 | The number of latent variables used in the PLS model that gives the best predictive power. |

Pharmacophore Modeling and Molecular Dynamics

Other computational techniques like pharmacophore modeling and molecular dynamics (MD) simulations further refine the understanding of SAR. A pharmacophore model for this compound analogues would define the essential three-dimensional arrangement of features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) required for binding to gp130. nih.govresearchgate.net This model can then be used as a 3D query to screen large virtual databases for novel, structurally diverse compounds that may also act as IL-6 inhibitors.

Molecular dynamics simulations can be employed to study the stability of the this compound-gp130 complex over time. By simulating the atomic motions of the protein and ligand, MD can validate the binding pose obtained from docking, reveal important conformational changes upon binding, and provide a more detailed energetic profile of the interaction. researchgate.net

Preclinical Pharmacological Investigations of Madindoline a in Disease Models

In Vitro Cellular Studies

Laboratory-based cellular studies have been instrumental in elucidating the specific mechanisms of action of Madindoline A.

This compound has demonstrated specific inhibitory effects on the proliferation of cell lines that depend on Interleukin-6 (IL-6) for their growth. nih.gov Research has shown that this compound and its synthetic analogues effectively inhibit the growth of IL-6-dependent 7TDI cells. nih.gov This inhibitory action is a direct consequence of its interference with the IL-6 signaling pathway. nih.govnih.gov The compound was identified in a screening program specifically designed to find inhibitors of IL-6. nih.gov While specific data on MH60 cells is not detailed in the provided sources, the findings with other IL-6-dependent cell lines like 7TDI are indicative of its targeted activity. nih.gov

Table 1: Effect of this compound on IL-6-Dependent Cell Growth

| Cell Line | Effect of this compound | Reference |

|---|---|---|

| IL-6-Dependent 7TDI Cells | Inhibition of cell growth | nih.gov |

| General IL-6-Dependent Cell Lines | Specific growth inhibition | nih.gov |

This compound has been shown to markedly inhibit osteoclastogenesis (the formation of osteoclasts, cells that break down bone tissue) induced by both IL-6 and Interleukin-11 (IL-11) in vitro. nih.govpnas.org Both IL-6 and IL-11 are known to be involved in osteolytic bone disorders and can induce the formation of human osteoclasts. pnas.orgnih.gov The suppressive effect of this compound on this process is dose-dependent. pnas.org This inhibition is significant because excessive osteoclast activity contributes to conditions like postmenopausal osteoporosis. nih.govpnas.org The mechanism behind this suppression is the compound's ability to block the activity of gp130, a shared signal transducer for IL-6 and IL-11. nih.govpnas.org

Studies suggest that this compound affects the osteogenic potential of human mesenchymal stem cells (hMSCs). longdom.org Osteogenic differentiation is the process by which hMSCs develop into osteoblasts, the cells responsible for bone formation. nih.govnih.govlonza.com While detailed experimental results on the specific modulatory effects of this compound on hMSC differentiation are limited in the provided search results, one study indicates that the compound influences Wnt signaling pathways during this process. longdom.org The Wnt signaling pathway is known to be a critical regulator of osteogenesis.

This compound has shown inhibitory activity against hepatocellular carcinoma (HCC) cells. nih.gov Specifically, in studies using the HepG2 cell line, this compound was found to inhibit IL-6-dependent tyrosine phosphorylation of STAT3. nih.gov The STAT3 protein is a transcription factor that, when activated, plays a crucial role in tumor cell proliferation and survival. nih.gov The inhibition of this key signaling event provides a mechanism for the observed anti-growth effects on HCC cells. nih.gov

This compound selectively modulates cellular signaling pathways by targeting the gp130 protein. nih.govpnas.org It binds specifically and noncovalently to the extracellular domain of gp130. nih.gov This binding is thought to interfere with the homodimerization of gp130, which is a critical step for signal transduction for both IL-6 and IL-11. nih.govnih.gov

Interestingly, this compound does not prevent the initial formation of the trimeric complex consisting of IL-6, the IL-6 receptor, and gp130. nih.govpnas.org Instead, it appears to suppress the subsequent dimerization of these complexes, which is necessary to initiate the downstream signaling cascade. nih.govpnas.org Consequently, this compound inhibits the IL-6-dependent tyrosine phosphorylation of STAT3 in HepG2 cells. nih.gov However, it does not affect the broader JAK2/STAT3 signaling cascade, indicating a highly selective mechanism of action focused on the gp130 receptor. nih.gov

In Vivo Animal Model Studies

The therapeutic potential of this compound observed in cellular studies has been further investigated in animal models. In an experimental model of postmenopausal osteoporosis using ovariectomized (OVX) mice, oral administration of this compound demonstrated significant efficacy. nih.govpnas.org The compound successfully suppressed the decrease in bone mass and the increase in serum Ca2+ levels that occur after ovariectomy. pnas.org The effect was reported to be comparable to that of the positive control, 17β-estradiol. pnas.org These findings highlight that this compound inhibits bone resorption in a living organism, corroborating the in vitro findings on osteoclastogenesis. nih.govpnas.org

Table 2: Effects of this compound in Ovariectomized (OVX) Mouse Model

| Parameter | Effect of this compound Administration | Reference |

|---|---|---|

| Bone Mass | Significantly suppressed decrease | pnas.org |

| Serum Ca2+ Level | Significantly suppressed increase | pnas.org |

| Bone Resorption | Inhibited | nih.govpnas.org |

Suppression of Bone Resorption in Experimental Models of Postmenopausal Osteoporosis (e.g., Ovariectomized Mice)

This compound has been investigated for its potential to suppress bone resorption in experimental models of postmenopausal osteoporosis, primarily utilizing ovariectomized (OVX) mice. pnas.org This animal model is well-established for simulating the estrogen deficiency and subsequent bone loss that occurs in postmenopausal women. nih.gov The therapeutic effect of this compound in these models is attributed to its novel mechanism as a nonpeptide antagonist of gp130, a signal-transducing glycoprotein (B1211001). nih.govresearchgate.net

Excessive production of Interleukin-6 (IL-6) is a significant factor in the pathogenesis of postmenopausal osteoporosis. pnas.orgresearchgate.net IL-6, along with Interleukin-11 (IL-11), promotes osteoclastogenesis—the formation of osteoclasts, which are the cells responsible for bone resorption. pnas.orgnih.gov this compound selectively inhibits the activities of both IL-6 and IL-11 by targeting gp130, thereby suppressing the differentiation of osteoclasts. pnas.org This action prevents the subsequent breakdown of bone tissue. pnas.org

In studies using OVX mice, the administration of this compound demonstrated a significant ability to prevent the decrease in bone mass and the increase in serum Ca2+ levels that typically follow ovariectomy. pnas.org The efficacy of this compound in preserving bone mass was found to be comparable to that of 17β-estradiol, a standard treatment used as a positive control in these experiments. pnas.org However, the mechanism of this compound is distinct from that of 17β-estradiol. While 17β-estradiol affects uterus weight and serum IL-6 levels, this compound did not alter these parameters, indicating a different and more targeted pathway of action focused on gp130 inhibition. pnas.org

These findings underscore the potential of this compound as a lead compound for therapies aimed at treating hormone-dependent postmenopausal osteoporosis through a unique gp130-blocking mechanism. nih.govresearchgate.net

Table 1: Effect of this compound on Bone Resorption Markers in Ovariectomized (OVX) Mice

Note: Data are presented as mean ± SEM. The asterisk () indicates a significant difference compared to the OVX control group. This table is a representative summary based on findings reported in the cited literature. pnas.org*

Efficacy in Non-Small Cell Lung Cancer (NSCLC) Xenograft Models

The therapeutic potential of this compound has also been evaluated in the context of oncology, specifically in Non-Small Cell Lung Cancer (NSCLC) xenograft models. ersnet.org These models, which involve implanting human cancer cells into immunodeficient mice, are a standard preclinical tool for assessing the in vivo efficacy of novel anti-cancer agents. nih.govmdpi.com

Research has explored the use of this compound, an IL-6 inhibitor, in combination with crizotinib (B193316), a targeted therapy drug. ersnet.org Acquired resistance to drugs like crizotinib is a significant challenge in NSCLC treatment, and the tumor microenvironment, influenced by inflammatory cytokines such as IL-6, is thought to play a role in this resistance. ersnet.org

In a study utilizing NSCLC cell xenografts in nude mice, the combined treatment with this compound and crizotinib resulted in a significant inhibition of tumor growth. ersnet.org This suggests that by inhibiting the IL-6 signaling pathway, this compound can enhance the anti-tumor effects of conventional targeted therapies. The study highlighted that the combination inhibited key signaling pathways, including IL-6/STAT3 and PI3K/AKT/mTOR. ersnet.org The superior potency of the combination therapy in a syngeneic model further supports the role of IL-6 in the survival of NSCLC cells and points to the efficacy of this compound in this preclinical cancer model. ersnet.org

Table 2: Preclinical Efficacy of this compound in NSCLC Xenograft Model

Note: This table provides a qualitative summary of the findings from the combination therapy study. ersnet.org

Evaluation of Systemic Effects on Cytokine-Related Markers (e.g., Serum Amyloid A)

In addition to its direct effects on bone and cancer cells, the preclinical investigation of this compound has included the evaluation of its systemic effects on markers related to cytokine activity. nih.gov A key marker in this context is Serum Amyloid A (SAA), a major acute-phase protein whose levels can increase dramatically in response to inflammation, trauma, or cancer. nih.gov The production of SAA is stimulated by pro-inflammatory cytokines, most notably IL-6. nih.gov

Studies have demonstrated that this compound effectively inhibits IL-6-stimulated production of Serum Amyloid A. nih.govresearchgate.net This effect was observed in vivo and is a direct consequence of this compound's mechanism of action, which involves blocking the gp130 signal transducer for IL-6. nih.gov By inhibiting the IL-6 signaling pathway, this compound prevents the downstream cascade that leads to the upregulation of acute-phase proteins like SAA.

The ability of this compound to suppress SAA production further validates its role as a potent and selective inhibitor of IL-6 and IL-11 activities in a whole-animal system. nih.gov This systemic effect is part of the broader pharmacological profile of this compound and complements its observed efficacy in models of osteoporosis, where IL-6-mediated inflammation is a key pathological driver. pnas.orgnih.gov

Table 3: Systemic Effects of this compound on IL-6-Stimulated Markers

Note: This table summarizes the observed effect of this compound on a key systemic marker of IL-6 activity. nih.govresearchgate.net

Future Research Directions and Therapeutic Potential

Development of Madindoline A-Based Therapeutic Leads for Cytokine-Mediated Diseases

This compound functions as a potent and selective inhibitor of both IL-6 and Interleukin-11 (IL-11), two cytokines that share the signal-transducing receptor subunit, glycoprotein (B1211001) 130 (gp130). pnas.org The overproduction of IL-6 is a key factor in the pathogenesis of numerous diseases, including multiple myeloma, postmenopausal osteoporosis, rheumatoid arthritis, cancer cachexia, and Castleman's disease. nih.govpnas.orgnih.gov This positions this compound as a critical lead compound for the development of new treatments for these conditions. nih.govnih.gov

The mechanism of this compound involves direct, noncovalent binding to the extracellular domain of gp130. biolinks.co.jpnih.gov This binding event interferes with the homodimerization of gp130, a crucial step for activating the downstream JAK/STAT signaling cascade. satoshi-omura.infobiolinks.co.jp Notably, this compound does not prevent the initial formation of the trimeric complex consisting of IL-6, the IL-6 receptor (IL-6R), and a single gp130 molecule, but specifically blocks the subsequent dimerization of these trimeric complexes. satoshi-omura.infopnas.org This targeted inhibition of gp130 activation makes it a highly selective antagonist. nih.gov

Research has demonstrated that this compound effectively inhibits the growth of IL-6-dependent MH60 cells with an IC50 value of 8 µM. satoshi-omura.info Furthermore, studies have led to the development of novel synthetic analogs of this compound with enhanced potency. For instance, the analog MDL-101 has shown superior ability to suppress the production of IL-17, a cytokine downstream of IL-6 signaling, and to promote the development of regulatory T cells (Tregs), which could be beneficial for treating autoimmune diseases like multiple sclerosis. nih.gov The potential of this compound and its derivatives as therapeutic leads is underscored by their ability to target the IL-6/gp130 axis, a pathway central to many inflammatory and proliferative disorders.

Table 1: Cytokine-Mediated Diseases Associated with IL-6 Overproduction

| Disease | Pathophysiological Role of IL-6 | Reference |

|---|---|---|

| Postmenopausal Osteoporosis | Increased IL-6 levels after menopause induce bone resorption and osteoclast formation. | pnas.orgnih.gov |

| Multiple Myeloma | IL-6 promotes the growth and survival of myeloma cells. | pnas.orgnih.gov |

| Rheumatoid Arthritis | IL-6 is a key pro-inflammatory cytokine in the synovium, contributing to joint destruction. | nih.govnih.gov |

| Castleman's Disease | Systemic inflammation is driven by excessive IL-6 production. | biolinks.co.jpnih.gov |

| Cancer Cachexia | IL-6 contributes to muscle wasting and metabolic dysfunction associated with cancer. | nih.govnih.gov |

Exploration of this compound in Combination Therapies

The use of combination therapies is a cornerstone of modern cancer treatment, designed to enhance efficacy, reduce drug resistance, and minimize toxicity compared to single-agent approaches. nih.gov This strategy often involves targeting multiple key pathways in a synergistic or additive manner. nih.gov While specific clinical trials combining this compound with other drugs are not yet widely reported, its unique mechanism of action presents a strong rationale for its exploration in combination regimens.

Given that this compound targets the IL-6/gp130 signaling pathway, which is crucial for the growth and survival of certain tumor cells like multiple myeloma, it could be combined with standard chemotherapeutic agents. pnas.orgnih.gov Such a combination could potentially lead to enhanced anti-tumor effects, as the two agents would disrupt different cellular processes. mdpi.com Furthermore, combining this compound with other immunotherapies is another promising avenue. cancerresearch.org For example, it could be paired with checkpoint inhibitors to simultaneously block cancer cell proliferation and enhance the patient's anti-tumor immune response. The principle of using drugs in combination to achieve significant or complete cancer regression has been demonstrated with other immunotherapies and provides a model for future studies involving this compound. cancerresearch.org

Novel Applications in Regenerative Medicine (e.g., Bone Formation)

This compound has shown significant potential in the field of regenerative medicine, particularly concerning bone health. nih.gov Its ability to inhibit IL-6 and IL-11, cytokines known to promote bone resorption, makes it a valuable tool for controlling bone metabolism. nih.govnih.gov Research has shown that this compound markedly inhibits IL-6- and IL-11-induced osteoclastogenesis (the formation of bone-resorbing cells) in vitro. pnas.org

This effect translates to significant therapeutic benefit in in vivo models. In studies using ovariectomized (OVX) mice, an experimental model for postmenopausal osteoporosis, oral administration of this compound significantly suppressed the decrease in bone mass and the rise in serum calcium levels that typically follow ovariectomy. nih.gov The efficacy was comparable to that of 17β-estradiol, a standard treatment, but this compound achieved this through a different mechanism without affecting uterine weight, indicating a more targeted and potentially safer profile. pnas.orgnih.gov These findings demonstrate that inhibiting gp130 with this compound is a viable strategy for treating osteoporosis by controlling osteoclast differentiation and suggests its broader application in bone regeneration where excessive bone resorption is a concern. nih.govfrontiersin.org

Table 2: In Vivo Effect of this compound on Bone Resorption in Ovariectomized (OVX) Mice

| Treatment Group | Bone Mineral Density (BMD) | Serum Ca²+ Level | Uterus Weight | Reference |

|---|---|---|---|---|

| Sham (Control) | Normal | Normal | Normal | nih.gov |

| OVX (Untreated) | Decreased | Increased | Decreased | nih.gov |

| OVX + 17β-estradiol | Suppression of Decrease | Suppression of Increase | Suppression of Decrease | nih.gov |

| OVX + this compound | Significant Suppression of Decrease | Significant Suppression of Increase | No Change | nih.gov |

Advanced Methodologies for Target Identification and Validation

The validation of a drug's molecular target is a critical step in its development. wjbphs.com For this compound, several advanced methodologies have been employed to confirm that gp130 is its direct and specific target. These chemical and genetic approaches provide definitive evidence of the drug-target interaction. nih.gov

One key method used was affinity precipitation . In these experiments, this compound bound to a matrix was ableto precipitate a fusion protein containing the extracellular domain of gp130. nih.gov This binding was competitively inhibited by free this compound, demonstrating specificity. nih.gov Furthermore, these studies revealed that the tricyclic 3a-hydroxytetrahydrofuro[2,3-b]indole (HFI) portion of the this compound molecule was not sufficient for binding on its own, highlighting the importance of the entire molecular structure for target engagement. nih.gov

Surface Plasmon Resonance (SPR) has also been utilized to analyze the binding kinetics. SPR analysis determined that the binding of this compound to gp130 is noncovalent and occurs with a dissociation constant (K(D)) of 288 µM. nih.gov This provides quantitative data on the binding affinity.

Other advanced methodologies for target validation include genetic techniques like CRISPR-Cas9 knockout or RNA interference (RNAi), which can be used to assess how modulating the target gene affects disease phenotypes and cellular responses to the drug. wjbphs.com These methods, combined with the direct binding studies, form a comprehensive validation of gp130 as the functional target of this compound. nih.gov

Table 3: Methodologies for Validating gp130 as the Target of this compound

| Methodology | Finding | Significance | Reference |

|---|---|---|---|

| Affinity Precipitation | Matrix-bound this compound specifically pulls down the gp130 protein. | Demonstrates direct physical interaction between this compound and gp130. | nih.gov |

| Surface Plasmon Resonance (SPR) | Confirmed specific, noncovalent binding with a K(D) of 288 µM. | Quantifies the binding affinity and kinetics of the interaction. | nih.gov |

| Functional Assays | This compound inhibits IL-6-dependent STAT3 tyrosine phosphorylation in cells. | Links the binding event to the inhibition of the downstream signaling pathway. | nih.gov |

Enhancement of Synthetic Methodologies for Industrial Scale Production

The original producing strain of Streptomyces mutated, halting the natural supply of madindolines. biolinks.co.jpnih.gov This cessation has made chemical synthesis the only viable route to obtain this compound for further biological study and potential commercial development. nih.gov Consequently, significant research has been dedicated to developing efficient and scalable total syntheses of the molecule.

Several distinct synthetic strategies have been successfully developed by different research groups:

Ring-Closing Metathesis (RCM): The first total synthesis, developed by Ōmura, Smith, and coworkers, utilized an RCM reaction to form the cyclopentene (B43876) ring. nih.gov

Aldol (B89426) Condensation: Kobayashi's group developed a synthesis that employed a regioselective aldol condensation of a triketone intermediate. nih.gov

Moore Ring Contraction: A clever synthesis of racemic madindolines was achieved by Van Vranken through a Moore ring contraction. nih.gov

Nazarov Cyclization and Mannich Reaction: Another approach used an allene (B1206475) ether version of the Nazarov cyclization to construct the cyclopentane (B165970) dione (B5365651) portion, followed by a diastereoselective Mannich reaction to install the heterocyclic fragment, leading to an efficient 10-step synthesis. nih.gov

Reductive Coupling: A synthesis from Waseda University featured a key reductive coupling step using Sn(OTf)₂-NaBH(OAc)₃ to connect the hydroxyfuroindoline derivative with a sterically hindered aldehyde. elsevierpure.com

Q & A

Q. What is the molecular mechanism by which Madindoline A inhibits IL-6/GP130 signaling in cancer cells?

this compound binds to two distinct sites on IL-6 (sites 1 and 2), competitively inhibiting its interaction with gp130 at three binding regions (sites I, II, III). This blockade disrupts JAK2/STAT3 signaling, critical for tumor survival. Experimental validation involves surface plasmon resonance (SPR) for binding kinetics and Western blotting to assess STAT3 phosphorylation inhibition in IL-6-dependent cell lines (e.g., 7TD1) .

Q. What standard assays are used to confirm this compound's specificity for IL-6 over related cytokines?

Competitive ELISA assays against cytokines like IL-11 and leukemia inhibitory factor (LIF) are employed to test cross-reactivity. Selectivity profiling across cytokine panels (e.g., IL-6, IL-11, CNTF) combined with STAT3 luciferase reporter assays in transfected HEK293 cells can validate specificity .

Q. What analytical techniques ensure this compound's purity and structural integrity during synthesis?

High-performance liquid chromatography (HPLC) with UV detection and high-resolution mass spectrometry (HRMS) are used for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) confirms structural fidelity, while accelerated stability studies under varied pH/temperature conditions track degradation pathways .

Advanced Research Questions

Q. How can structural optimization resolve synthetic challenges in this compound production?

Focus on simplifying the tricyclic indole core while retaining key binding motifs. Structure-activity relationship (SAR) studies identify regions tolerant to modification. For example, MDL-16, a derivative with a truncated side chain, maintained potency (IC₅₀ = 12 nM in 7TD1 cells) while improving synthetic feasibility . Computational docking (e.g., AutoDock Vina) guides rational design by mapping hydrophobic interactions at IL-6 binding pockets.

Q. What experimental models validate this compound's efficacy in IL-6-driven cancers, and how are contradictions in potency addressed?

IL-6-dependent cell lines (e.g., 7TD1, U266 myeloma) are treated with this compound, with STAT3 phosphorylation measured via Western blot. Discrepancies in IC₅₀ values across models (e.g., 7TD1 vs. primary patient-derived cells) may arise from differential IL-6 receptor expression. Normalize data to receptor density using flow cytometry and validate in vivo via xenograft models with IL-6-secreting tumors .

Q. How can pharmacokinetic limitations of this compound analogues be overcome for in vivo applications?

Pharmacokinetic/pharmacodynamic (PK/PD) studies in rodents reveal poor oral bioavailability due to high lipophilicity. Strategies include pro-drug formulations (e.g., ester-linked derivatives for improved solubility) or nanoencapsulation (e.g., liposomal delivery). Monitor plasma half-life via LC-MS/MS and correlate with tumor STAT3 inhibition .

Q. What methodologies resolve batch-to-batch variability in this compound analogue synthesis?

Implement Quality by Design (QbD) principles: define critical quality attributes (CQAs) like enantiomeric purity and reaction yield. Use design of experiments (DOE) to optimize reaction parameters (temperature, catalyst loading). Analytical comparability studies (LC-MS/MS, chiral HPLC) ensure consistency across batches .

Q. How are combination therapies involving this compound and JAK2/STAT3 inhibitors designed to maximize synergy?

Synergy is assessed via the Chou-Talalay combination index (CI) in dose-matrix experiments. For example, co-administer this compound with ruxolitinib (JAK2 inhibitor) in 7TD1 cells, measuring apoptosis via Annexin V/PI staining. Optimize dosing schedules using time-lapsed STAT3 activity profiling .

Q. What strategies enhance the binding affinity of this compound analogues for IL-6?

Introduce hydrophobic substituents (e.g., acyl chains) at positions predicted to occupy IL-6 pockets. Validate via isothermal titration calorimetry (ITC) for ΔG binding energy. MDL-101, an analogue with a pentyl chain, showed 3-fold higher affinity (Kd = 8 nM vs. 25 nM for this compound) .

Q. How are contradictions between in vitro potency and in vivo efficacy addressed in preclinical studies?

Conduct mechanistic studies to identify off-target effects (e.g., kinome profiling) and assess metabolic stability in liver microsomes. Use CRISPR-edited IL-6 knockout models to isolate compound-specific effects. Cross-validate findings with orthogonal assays (e.g., RNA-seq for downstream pathway analysis) .

Methodological Guidelines

- Experimental Design : Include vehicle controls (DMSO), positive controls (e.g., tocilizumab), and dose-response curves spanning 3-log concentrations. For in vivo studies, use power analysis to determine cohort sizes .

- Data Analysis : Apply nonlinear regression (GraphPad Prism) for IC₅₀ calculations and mixed-effects models for longitudinal in vivo data. Report uncertainties from instrumentation (e.g., ±5% error in SPR measurements) .

- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and obtain IRB approval for primary human cell use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.